Cefdinir Impurity E (CAS 946573-41-7) represents a critical degradation product and process-related impurity in the cephalosporin antibiotic cefdinir. This lactone-structured impurity emerges during both synthetic manufacturing and storage conditions, significantly impacting the quality profile of the active pharmaceutical ingredient (API). Designated systematically as Cefdinir Lactone, this compound forms through intramolecular esterification when the carboxylic acid moiety at position 4 of the dihydrothiazine ring reacts with the adjacent hydroxymino group [4] [6]. Its identification and quantification are essential in pharmaceutical development due to its potential to compromise therapeutic efficacy and API stability. Regulatory guidelines established by the International Council for Harmonisation (ICH Q3A/B) mandate strict control of such impurities at levels typically not exceeding 0.2% in final drug substances, necessitating robust analytical methodologies for its detection and characterization throughout the drug lifecycle [6] [10].
Cefdinir Impurity E possesses the molecular formula C₁₄H₁₃N₅O₅S₂ and a molecular weight of 395.41 g/mol, identical to the parent cefdinir compound but distinguished by its lactone ring formation. This structural modification occurs predominantly under acidic conditions or during prolonged storage, where protonation of the hydroxymino group facilitates nucleophilic attack by the carboxylate anion, resulting in a five-membered lactone ring [4] [8]. Spectroscopic characterization via ¹H/¹³C NMR reveals distinctive shifts in the lactone carbonyl carbon (δ 175-178 ppm) and the absence of the original carboxylic acid proton. Mass spectrometry (MS) analysis shows characteristic fragmentation patterns at m/z 336 [M - COO - CH₂]⁺ and m/z 246 [thiazolylacetyl fragment]⁺, enabling differentiation from isomeric impurities like E-Cefdinir (CAS 178601-88-2) and Cefdinir 7-isomer (CAS 178601-89-3) [4] [7].
The formation kinetics of Impurity E are influenced by environmental factors including pH, temperature, and solvent composition. Studies using accelerated stability testing demonstrate increased generation rates at pH < 5.0 and temperatures exceeding 30°C. During synthesis, incomplete purification of intermediates like Thiazolylacetyl Glycine Oxime (CAS 178949-03-6) contributes to residual precursors that catalyze lactonization [2] [6].
Table 1: Structural and Spectral Characteristics of Cefdinir Impurity E Compared to Key Related Impurities
| Characteristic | Cefdinir Impurity E | E-Cefdinir | 3-Methyl Cefdinir |
|---|---|---|---|
| CAS Number | 946573-41-7 | 178601-88-2 | 71091-93-5 |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | C₁₄H₁₃N₅O₅S₂ | C₁₃H₁₃N₅O₅S₂ |
| Molecular Weight | 395.41 g/mol | 395.41 g/mol | 383.41 g/mol |
| Key Structural Feature | Lactone ring formation | (E)-isomer of oxime group | Methyl substitution at C3 |
| Diagnostic MS Fragment | m/z 336 [M - COO - CH₂]⁺ | m/z 349 [M - COOH]⁺ | m/z 326 [M - COOH]⁺ |
| ¹³C NMR Carbonyl Shift | δ 175-178 ppm (lactone C=O) | δ 168-170 ppm (carboxylic acid) | δ 168-170 ppm (carboxylic acid) |
Isolation of Impurity E for reference standard production employs preparative HPLC with C18 stationary phases and mobile phases comprising ammonium phosphate buffers (pH 6.0–7.0) and acetonitrile (15–25% v/v). Detection typically occurs at 285 nm, where Impurity E exhibits a retention time (Rₜ) distinct from the API (Rₜ ≈ 1.3–1.5 relative to cefdinir) [7] [10]. Reverse-phase HPLC methods validated per ICH Q2(R1) guidelines achieve baseline separation with resolution factors >2.0 from structurally similar impurities like Cefdinir Sulfoxide (CAS 934986-48-8) and Cefdinir Glyoxalic Analog (CAS 79350-14-4). LC-MS/MS methodologies provide enhanced specificity, utilizing transitions m/z 396→336 and m/z 396→246 for selective quantification in complex matrices [6] [10].
Challenges in analysis include its pH-dependent equilibrium with cefdinir and susceptibility to hydrolysis during sample preparation. Standardized protocols recommend extraction with acetonitrile-water mixtures (70:30 v/v) at controlled temperatures (4–10°C) to prevent artefactual formation or degradation. Isolated purity, confirmed via diode-array detection (DAD) and charged aerosol detection (CAD), typically exceeds 98.0% for pharmacopeial reference standards [2] [7].
Pharmacopeial monographs, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), classify Cefdinir Impurity E as a "Specified Impurity" with an established identification threshold of 0.10% and a qualification threshold of 0.20%. Current USP monographs for cefdinir mandate individual impurity limits of NMT 0.3% and total impurities NMT 1.0%, positioning Impurity E among the five critical impurities requiring rigorous monitoring [1] [6]. Regulatory submissions (e.g., ANDA, DMF) must include validated stability-indicating methods capable of detecting Impurity E at 0.05% relative to the API concentration, supported by structural confirmation via IR, NMR, and HRMS [1] [2].
Batch analysis data from commercial cefdinir API reveals that Impurity E levels typically range from 0.05–0.18% in compliant material. However, accelerated stability studies (40°C/75% RH for 6 months) demonstrate increases to 0.25–0.35%, necessitating protective measures such as controlled humidity packaging and low-temperature storage (2–8°C) to maintain pharmacopeial compliance throughout shelf-life [6] [10].
Pharmacopeial methods for quantifying Impurity E require validation parameters meeting ICH Q2(R1) criteria:
Table 2: Regulatory Limits and Analytical Methods for Cefdinir Impurity E
| Parameter | Pharmacopeial Requirement | Typical Validation Data | Critical Method Parameters |
|---|---|---|---|
| Identification Threshold | 0.10% | Not Detected (ND) – 0.08% | Reference Standard: SZ-C020005 (SynZeal) or PA 03 89550 (Pharmaffiliates) |
| Qualification Threshold | 0.20% | 0.05–0.18% (fresh API) | Column: C18, 250 × 4.6 mm, 5 µm |
| Reporting Threshold | 0.05% | LOQ: 0.015% | Mobile Phase: 0.02M KH₂PO₄ (pH 6.0):CH₃CN (82:18 v/v) |
| Detection Method | HPLC-UV (285 nm) | Linearity: y=1.98x + 0.021 (R²=0.9997) | Flow Rate: 1.0 mL/min |
| Stability Indicating Property | Forced degradation studies | 0.5% HCl: 2.8% degradation to Impurity E | Temperature: 25°C |
Control strategies emphasize in-process testing during cefdinir synthesis, particularly after the final crystallization step, to limit Impurity E formation. Purification techniques include crystallization from acetone-water mixtures (60:40 v/v) at pH 5.5–6.0, reducing Impurity E levels below 0.10% [8]. Additionally, lyophilization of cefdinir solutions and use of oxygen-impermeable packaging (e.g., aluminum foil blisters with desiccants) suppress lactonization during storage [6] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1